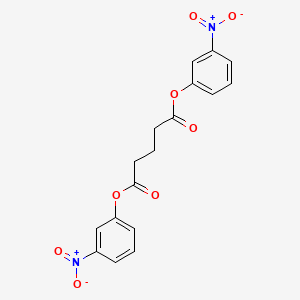
Bis(3-nitrophenyl) pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-nitrophenyl) pentanedioate is an organic compound characterized by the presence of two 3-nitrophenyl groups attached to a pentanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-nitrophenyl) pentanedioate typically involves the esterification of pentanedioic acid with 3-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Bis(3-nitrophenyl) pentanedioate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Reduction: Formation of bis(3-aminophenyl) pentanedioate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Bis(3-nitrophenyl) pentanedioate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of Bis(3-nitrophenyl) pentanedioate involves its interaction with molecular targets through its nitro and ester functional groups. The nitro groups can participate in redox reactions, while the ester groups can undergo hydrolysis under physiological conditions. These interactions can modulate various biochemical pathways and molecular targets .
Comparison with Similar Compounds
Similar Compounds
- Bis(4-nitrophenyl) pentanedioate
- Bis(2-nitrophenyl) pentanedioate
- Bis(3-nitrophenyl) butanedioate
Uniqueness
Bis(3-nitrophenyl) pentanedioate is unique due to the specific positioning of the nitro groups on the 3-position of the phenyl rings, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Properties
CAS No. |
130912-21-9 |
|---|---|
Molecular Formula |
C17H14N2O8 |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
bis(3-nitrophenyl) pentanedioate |
InChI |
InChI=1S/C17H14N2O8/c20-16(26-14-6-1-4-12(10-14)18(22)23)8-3-9-17(21)27-15-7-2-5-13(11-15)19(24)25/h1-2,4-7,10-11H,3,8-9H2 |
InChI Key |
MHJFESMNSZYPLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)CCCC(=O)OC2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















